molecular formula C6H6N4O2S B11901217 1h-Imidazo[4,5-b]pyridine-6-sulfonamide CAS No. 91160-05-3

1h-Imidazo[4,5-b]pyridine-6-sulfonamide

Cat. No.: B11901217
CAS No.: 91160-05-3
M. Wt: 198.21 g/mol
InChI Key: AQLGXQZUFDWPKV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a sulfonamide groupThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often considered a bioisostere of purines, making it a valuable structure in the design of pharmaceuticals .

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium for cross-coupling reactions . Major products formed from these reactions include substituted imidazo[4,5-b]pyridines with diverse functional groups, enhancing their potential biological activity .

Biological Activity

1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a sulfonamide group at the 6-position. This structural configuration enhances its solubility and reactivity, making it a promising scaffold for drug development. The compound's ability to undergo various chemical transformations further contributes to its pharmacological potential .

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, A549, and MDA-MB-231. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.004 to 0.046 µM against cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, indicating potent inhibitory activity .

2. Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For example, it has shown efficacy against GSK-3 and B-Raf kinases, which are crucial in cell signaling pathways related to proliferation and survival. The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

3. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness as a lumazine synthase inhibitor with potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Substituents at different positions on the imidazopyridine scaffold can enhance or diminish its pharmacological effects:

Substituent Position Effect on Activity
BromineC-2Increased antiproliferative activity against cancer cells .
Amidino GroupC-6Enhanced selectivity towards HeLa cells .
Hydroxyl GroupC-3Improved antiproliferative potency against specific cell lines .

Case Study 1: Anticancer Efficacy

A recent study explored the effects of various derivatives of this compound on cancer cell lines. The results indicated that compounds with bromine substitutions exhibited IC50 values as low as 1.8 µM against HeLa cells, suggesting a strong potential for therapeutic application in oncology .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of GSK-3 by modified imidazo[4,5-b]pyridine compounds. The study found that specific derivatives displayed enhanced inhibitory activity, leading to significant reductions in cellular proliferation rates in vitro, demonstrating the importance of structural modifications for optimizing kinase inhibition .

Properties

CAS No.

91160-05-3

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10)

InChI Key

AQLGXQZUFDWPKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)S(=O)(=O)N

Origin of Product

United States

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